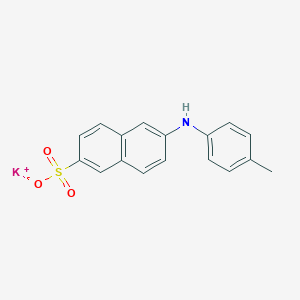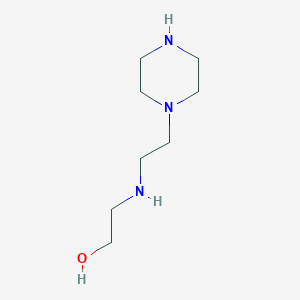
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol, also known as PEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PEPA is a derivative of ethanolamine, which is a common building block in the synthesis of various bioactive molecules.
科学研究应用
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has also been investigated as a potential therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are all neurotransmitters that play important roles in regulating mood, motivation, and cognition.
生化和生理效应
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the metabolism of neurotransmitters, as well as to enhance the expression of genes involved in synaptic plasticity. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to its use in lab experiments. 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research on 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol. One area of interest is the development of more potent and selective analogues of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol that can be used as therapeutic agents for neurological disorders. Another area of interest is the investigation of the role of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol in modulating the immune system, which may have implications for the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol and its potential applications in various fields of medicine.
Conclusion
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol is a chemical compound that has shown great promise in the field of medicinal chemistry. Its wide range of biological activities and potential therapeutic applications make it an important area of research. By continuing to investigate the synthesis, mechanism of action, and potential applications of 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol, we may be able to develop new treatments for a variety of diseases and disorders.
合成方法
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol can be synthesized through a multistep process that involves the reaction of ethanolamine with 2-bromoethylpiperazine. The resulting intermediate is then treated with sodium hydroxide to yield 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol. This synthesis method has been optimized to produce high yields of pure 2-((2-(Piperazin-1-yl)ethyl)amino)ethanol, making it a viable option for large-scale production.
属性
CAS 编号 |
134699-02-8 |
|---|---|
产品名称 |
2-((2-(Piperazin-1-yl)ethyl)amino)ethanol |
分子式 |
C8H19N3O |
分子量 |
173.26 g/mol |
IUPAC 名称 |
2-(2-piperazin-1-ylethylamino)ethanol |
InChI |
InChI=1S/C8H19N3O/c12-8-4-10-3-7-11-5-1-9-2-6-11/h9-10,12H,1-8H2 |
InChI 键 |
KOCRVTCEUXRPPI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCNCCO |
规范 SMILES |
C1CN(CCN1)CCNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



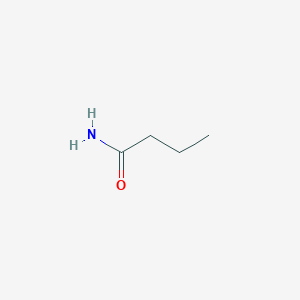
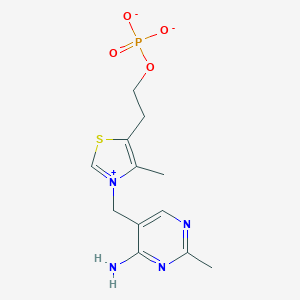


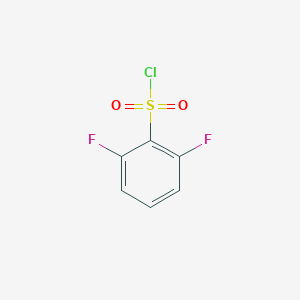
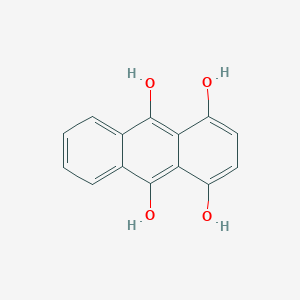
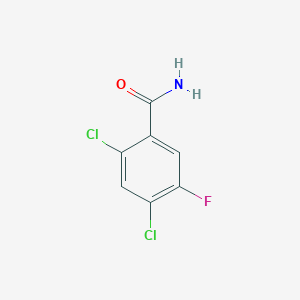
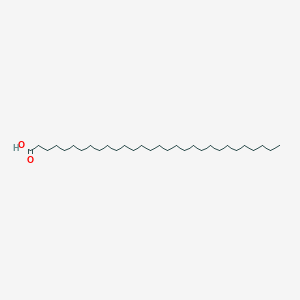
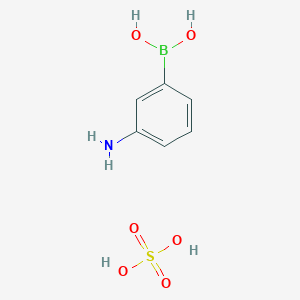
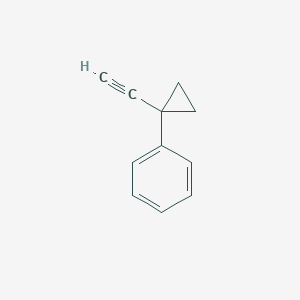
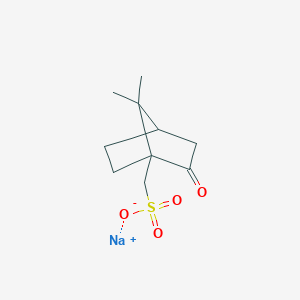
![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)
